molecular formula C51H69N5O8 B12409616 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12409616
M. Wt: 880.1 g/mol
InChI Key: PJMOFQPOUATKHV-GGYVGFAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, phenyl, and purinyl groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxolan-2-yl intermediate, which is then functionalized with the purinyl group. The final step involves the introduction of the methylpropanamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and methoxy groups allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxo group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, with common reagents including halogens and nitrating agents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The purinyl group allows it to bind to purine receptors, influencing various cellular pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions enables it to modulate redox states within cells, affecting processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Compared to other similar compounds, N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

  • N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylbutanamide
  • N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpentanamide

These compounds share similar core structures but differ in the length and composition of their side chains, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C51H69N5O8

Molecular Weight

880.1 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C51H69N5O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-62-45-44(57)42(64-49(45)56-35-52-43-46(56)53-50(55-48(43)59)54-47(58)36(2)3)34-63-51(37-23-20-19-21-24-37,38-25-29-40(60-4)30-26-38)39-27-31-41(61-5)32-28-39/h19-21,23-32,35-36,42,44-45,49,57H,6-18,22,33-34H2,1-5H3,(H2,53,54,55,58,59)/t42-,44+,45?,49-/m1/s1

InChI Key

PJMOFQPOUATKHV-GGYVGFAVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.